molecular formula C7H18ClNO B1421465 1-(2-Methylpropoxy)propan-2-amine hydrochloride CAS No. 1240529-05-8

1-(2-Methylpropoxy)propan-2-amine hydrochloride

Cat. No. B1421465
M. Wt: 167.68 g/mol
InChI Key: UAGHOCCSHBFCAQ-UHFFFAOYSA-N
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Description

“1-(2-Methylpropoxy)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1240529-05-8 . It has a molecular weight of 167.68 . The compound is typically stored at room temperature and appears as an oil .


Molecular Structure Analysis

The IUPAC name for this compound is 1-isobutoxy-2-propanamine hydrochloride . The InChI code is 1S/C7H17NO.ClH/c1-6(2)4-9-5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 167.68 . It is an oil at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

  • Conformational Analyses in Different Environments

    • A study by Nitek et al. (2020) discusses the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, offering insights into the conformational analyses of similar compounds in various environments. This research is relevant for understanding the structural properties and potential applications of 1-(2-Methylpropoxy)propan-2-amine hydrochloride in different contexts (Nitek et al., 2020).
  • Pharmacological Characterization

    • Grimwood et al. (2011) conducted a study on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, which shares structural similarities with 1-(2-Methylpropoxy)propan-2-amine hydrochloride. This research provides a pharmacological characterization of the compound, highlighting its potential applications in the field of pharmacology (Grimwood et al., 2011).
  • Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions

    • Liu et al. (1993) explored hexadentate N3O3 amine phenols, which are relevant to the study of 1-(2-Methylpropoxy)propan-2-amine hydrochloride due to their similar amine functional groups. This research provides insights into the potential application of such compounds in coordinating metal ions, significant in material science and coordination chemistry (Liu et al., 1993).
  • Synthesis of β-Aminoketones of the Adamantane Series

    • Makarova et al. (2002) discuss the synthesis of β-Aminoketones, particularly relevant to 1-(2-Methylpropoxy)propan-2-amine hydrochloride in understanding the synthetic pathways and potential applications of such aminoketones in various fields, including medicinal chemistry (Makarova et al., 2002).
  • X-ray Structures and Computational Studies

    • Nycz et al. (2011) conducted X-ray structural and computational studies of cathinones, which are structurally related to 1-(2-Methylpropoxy)propan-2-amine hydrochloride. This research is significant for understanding the molecular structure and potential applications of such compounds in various scientific domains (Nycz et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(2-methylpropoxy)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-6(2)4-9-5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGHOCCSHBFCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropoxy)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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